beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose

Description

Glycosidic Bond Configuration Analysis

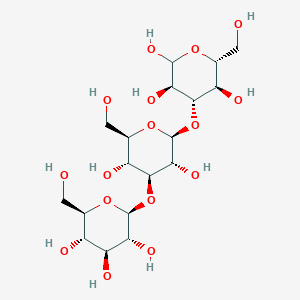

The trisaccharide’s backbone consists of three β-D-glucopyranose residues connected by β-1,3-glycosidic linkages. Each glycosidic bond forms between the anomeric carbon (C1) of one glucose unit and the hydroxyl group at C3 of the adjacent unit. The β-configuration arises from the trans orientation of the anomeric hydroxyl group relative to the CH₂OH group at C5, as confirmed by NMR studies on methyl β-D-glucopyranoside. This configuration imposes a distinct torsional angle (Φ/Ψ ≈ −60°/−120°) around the glycosidic bond, which influences the overall helical propensity of the molecule.

Comparative analysis with β-1,4-linked oligosaccharides (e.g., cellotriose) reveals that β-1,3 linkages introduce greater conformational flexibility due to reduced steric hindrance between adjacent glucose units. This flexibility enables laminaritriose to adopt both extended and bent conformations in solution, as observed in molecular dynamics (MD) simulations.

Conformational Dynamics in Aqueous Solutions

In aqueous environments, laminaritriose exhibits dynamic equilibria between multiple conformers. Ab initio metadynamics studies on β-D-glucopyranose monomers highlight the role of chair-to-boat transitions in governing puckering dynamics, which extend to oligosaccharides. For laminaritriose, the free energy landscape reveals nine minima corresponding to distorted chair and skew-boat conformations, with the ^4C₁ chair being the most stable.

Nuclear Overhauser effect (NOE) data from NMR spectroscopy further corroborate transient interactions between H1 of the reducing end and H3 of the middle glucose unit, indicative of a compact conformation in solution.

Comparative Analysis with Related Oligosaccharides

Laminaritriose’s structural distinctiveness becomes evident when compared to other β-glucans:

Unlike β-1,4-linked cellotriose, which adopts a linear, rigid structure, laminaritriose’s β-1,3 linkages permit helical twisting, as observed in the triple-helix conformation of its polymeric form, laminarin.

Crystallographic Studies and 3D Modeling

X-ray crystallography of laminaritriose-protein complexes provides atomic-resolution insights into its binding modes. In the crystal structure of human langerin (PDB: 3P5H), laminaritriose adopts a bent conformation, with glucose residues forming hydrogen bonds to Ca²⁺-coordinating residues (Asp256, Asn257, and Glu265). Key interactions include:

Computational models of laminaritriose bound to laminarinase (PDB: 3AZZ) reveal substrate distortion at the active site, where the trisaccharide’s reducing end adopts a ^1S₃ skew-boat conformation to facilitate hydrolysis. This distortion aligns with the free energy minima predicted for isolated β-D-glucopyranose units.

Properties

IUPAC Name |

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTMGCOVALSLOR-OGEYSLCJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](OC([C@@H]3O)O)CO)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose typically involves the glycosylation of glucose derivatives. One common method is the use of glycosyl donors and acceptors under the influence of a catalyst. For example, the reaction can be carried out using trichloroacetimidate donors and a Lewis acid catalyst such as boron trifluoride etherate . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of such glucosides may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its specificity and mild reaction conditions. Enzymes such as glycosyltransferases can be used to link glucose molecules in the desired configuration .

Chemical Reactions Analysis

Types of Reactions

Beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of gluconic acid derivatives.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gluconic acid derivatives, while reduction can regenerate the original glucoside structure .

Scientific Research Applications

Food Industry Applications

Prebiotic Properties

Laminaritetraose exhibits prebiotic effects, promoting the growth of beneficial gut microbiota. Studies have shown that it can enhance the proliferation of bifidobacteria and lactobacilli, which are crucial for maintaining gut health. This property makes it a valuable ingredient in functional foods aimed at improving digestive health.

Texture and Stability Enhancer

In food formulations, laminaritetraose can act as a stabilizer and texture enhancer. Its ability to form gels and emulsions is useful in creating low-fat food products that maintain desirable mouthfeel and consistency without compromising flavor.

Pharmaceutical Applications

Drug Delivery Systems

The unique structural characteristics of laminaritetraose allow it to be utilized in drug delivery systems. Its ability to form complexes with various drugs can enhance the solubility and bioavailability of poorly soluble compounds. Research indicates that encapsulating drugs within laminaritetraose matrices can improve therapeutic efficacy.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of laminaritetraose, suggesting its potential role in preventing oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals, making it a candidate for inclusion in dietary supplements aimed at reducing oxidative damage.

Biotechnology Applications

Enzymatic Synthesis

Laminaritetraose can be synthesized enzymatically using specific glycosyltransferases. This method allows for the production of oligosaccharides with defined structures, which is crucial for research in carbohydrate chemistry and the development of new bioproducts.

Bioconversion Processes

In bioconversion processes, laminaritetraose serves as a substrate for various microorganisms. Its utilization in fermentation processes can lead to the production of biofuels and other valuable biochemicals, contributing to sustainable industrial practices.

Table 1: Summary of Applications

| Application Area | Specific Use Case | Findings/Insights |

|---|---|---|

| Food Industry | Prebiotic ingredient | Enhances growth of beneficial bacteria in the gut |

| Texture enhancer | Improves mouthfeel in low-fat products | |

| Pharmaceutical | Drug delivery systems | Increases solubility and bioavailability of drugs |

| Antioxidant activity | Scavenges free radicals; potential in oxidative stress prevention | |

| Biotechnology | Enzymatic synthesis | Allows production of defined oligosaccharides |

| Bioconversion processes | Utilized by microorganisms for biofuel production |

Mechanism of Action

The mechanism of action of beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose involves its interaction with specific enzymes and receptors. In biological systems, it can be hydrolyzed by glycosidases, releasing glucose molecules that can enter metabolic pathways. The compound may also interact with carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion .

Comparison with Similar Compounds

Comparison with Similar Compounds

O-β-D-Glucopyranosyl-(1→2)-O-[β-D-Glucopyranosyl-(1→4)]-D-Glucopyranose

- Structure : Branched trisaccharide with β-(1→2) and β-(1→4) linkages .

- Key Differences : The presence of β-(1→4) and β-(1→2) linkages introduces kinks in the structure, reducing rigidity compared to the linear β-(1→3)-linked target compound.

- Functional Implications : Altered digestibility due to resistance to human enzymes that typically hydrolyze β-(1→4) bonds (e.g., amylases). Branched structures may limit helical formation, affecting viscosity and solubility .

Schizophyllan (Poly-β-(1→3)-D-Glucan with β-(1→6) Branches)

- Structure : High-molecular-weight polysaccharide with a β-(1→3)-linked backbone and β-(1→6)-linked side chains .

- Key Differences: Polymerization and branching enhance immunostimulant activity by binding to Dectin-1 receptors on immune cells. The target trisaccharide lacks branching and high molecular weight, likely reducing receptor affinity.

- Applications: Schizophyllan is used clinically as an immunomodulator, whereas the trisaccharide may serve as a model for studying β-glucan-receptor interactions .

Acetylated Tetrasaccharide (1→3/1→6-Linked β-D-Glucopyranose Derivatives)

- Structure : Tetrasaccharide with β-(1→3) and β-(1→6) linkages, fully acetylated .

- Key Differences : Acetylation increases lipophilicity and alters solubility. The (1→6) linkage introduces conformational flexibility (gt or gg rotamers), whereas the target compound’s linear β-(1→3) structure adopts a rigid 4C₁ chair conformation with torsional angles of φ ≈ -70° and ψ ≈ -120° .

Glycyrrhizin (3-O-β-D-Glucuronopyranosyl-(1→2)-β-D-Glucopyranosyl Oleanolic Acid)

- Structure : Saponin with a β-linked disaccharide (glucuronic acid and glucose) attached to a triterpene aglycone .

- Key Differences : The glucuronic acid unit introduces acidity, enhancing solubility in polar solvents. Unlike the neutral trisaccharide, glycyrrhizin exhibits antiviral activity via membrane fusion inhibition, suggesting linkage and substituent roles in bioactivity .

Pana-Bipinoside A (3-O-[β-D-Glucopyranosyl-(1→3)-β-D-Glucuronopyranoside] Oleanolic Acid)

- Structure: Saponin with a β-(1→3)-linked glucuronopyranosyl-glucopyranosyl disaccharide .

- The trisaccharide’s lack of a hydrophobic aglycone limits membrane permeability compared to saponins .

Data Tables

Table 1: Structural Comparison of β-Glucans and Analogs

*Estimated based on structural formulas.

Research Findings and Implications

Biological Activity

Beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose, commonly referred to as a glucotriose, is a polysaccharide composed of three beta-D-glucose units linked by (1->3) glycosidic bonds. This compound has garnered attention due to its potential biological activities, particularly in immunomodulation, antitumor effects, and other health benefits. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

- Molecular Formula : C18H32O16

- Molecular Weight : 504.43 g/mol

- Structure : Composed of three beta-D-glucose units linked by (1->3) bonds.

1. Immunomodulatory Effects

Research indicates that beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose exhibits significant immunomodulatory properties. Studies have shown that it can enhance the proliferation of lymphocytes and stimulate antibody production. For instance, a study reported that this compound increased nitric oxide (NO) production in RAW264.7 macrophages, indicating an activation of the immune response .

Table 1: Immunomodulatory Effects of Beta-D-Glucopyranosyl Compounds

2. Antitumor Activity

The antitumor potential of beta-D-glucopyranosyl compounds has also been investigated. In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, a specific derivative exhibited over 50% inhibition of tumor growth in various cancer cell lines .

Case Study: Antitumor Effects

A study conducted on mice with induced tumors showed that treatment with beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the modulation of the immune response and direct cytotoxic effects on tumor cells .

3. Other Health Benefits

Apart from immunomodulation and antitumor effects, beta-D-glucopyranosyl compounds have been associated with various health benefits:

- Antioxidant Activity : These compounds exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antidiabetic Effects : Some studies suggest that they may help regulate blood glucose levels by enhancing insulin sensitivity .

- Cholesterol-Lowering Effects : Research indicates potential benefits in lowering cholesterol levels, contributing to cardiovascular health.

Q & A

Basic Research Questions

Q. How is β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→3)-D-glucopyranose synthesized, and what challenges arise in achieving regioselective glycosylation?

- Methodology : Chemical synthesis typically employs regioselective glycosylation using protected glucose donors (e.g., trichloroacetimidates) and promoters like BF₃·Et₂O. Enzymatic approaches leverage glycosyltransferases (e.g., β-1,3-glucan synthases) for stereospecific bond formation. Key challenges include minimizing side reactions (e.g., α-anomer formation) and optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield .

- Validation : Purity is confirmed via HPLC (>95%) and structural integrity via NMR (e.g., anomeric proton signals at δ 4.5–5.5 ppm for β-linkages) .

Q. What analytical techniques are most reliable for confirming the structure of this trisaccharide?

- Primary Methods :

- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve anomeric configurations (β-linkages show J₁,₂ ≈ 7–8 Hz) and linkage positions (cross-peaks in HMBC between H-1 of one residue and C-3 of the adjacent glucose) .

- Mass Spectrometry : MALDI-TOF or ESI-MS in negative ion mode detects [M-H]⁻ ions (m/z ~504 for trisaccharide) and fragments (e.g., loss of terminal glucose at m/z 342) .

- Complementary Techniques : X-ray crystallography (if crystalline) or enzymatic digestion with β-1,3-glucanases to release monosaccharides .

Q. How does the trisaccharide interact with biological systems, such as lectins or immune receptors?

- Experimental Design : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) to lectins (e.g., dectin-1, which recognizes β-1,3-glucans). Competitive assays using methylumbelliferyl glycosides validate specificity .

- Findings : β-1,3-linked glucans often activate immune pathways (e.g., NF-κB via TLR2/6), but activity depends on chain length and branching .

Advanced Research Questions

Q. What computational approaches are effective in modeling the conformational dynamics of β-1,3-glucan trisaccharides?

- Methods :

- Molecular Dynamics (MD) : GROMOS or CHARMM force fields simulate glycosidic bond flexibility (e.g., Φ/Ψ angles for β-1,3 linkages). Solvation models (TIP3P) account for hydrogen bonding .

- Free Energy Calculations : Umbrella sampling or metadynamics predict energetically stable conformers (e.g., helical vs. linear structures) .

- Challenges : Accurate parameterization of exo-anomeric effects and solvent interactions remains critical .

Q. How do conflicting NMR data on glycosidic linkage conformations arise, and how can they be resolved?

- Analysis : Overlapping signals in crowded regions (e.g., δ 3.5–4.0 ppm for H-3/H-4) may lead to misassignment. Resolution strategies:

- Selective Isotopic Labeling : ¹³C-enriched glucose residues simplify HSQC/TOCSY spectra .

- Variable Temperature NMR : Reduces line broadening in flexible regions .

- Case Study : Discrepancies in NOE intensities may indicate dynamic equilibria between chair and twist-boat conformers .

Q. What are the limitations of current enzymatic synthesis methods for producing gram-scale quantities of β-1,3-glucan oligosaccharides?

- Critical Factors :

- Enzyme Stability : Glycosyltransferases often lose activity under prolonged reaction conditions (e.g., >24 hours). Immobilization on silica nanoparticles improves reusability .

- Substrate Inhibition : High donor/acceptor ratios (>2:1) reduce efficiency. Fed-batch systems mitigate this .

- Innovations : Fusion enzymes (e.g., UDP-glucose synthase coupled with glycosyltransferase) enhance cofactor recycling .

Data Contradictions and Resolution

Q. Why do studies report varying bioactivity for β-1,3-glucans, even with identical trisaccharide structures?

- Root Causes :

- Impurities : Trace endotoxins or protein contaminants in preparations skew immune assays (e.g., false TLR4 activation). Rigorous purification (e.g., size-exclusion chromatography) is essential .

- Aggregation State : Solubility in aqueous buffers (e.g., DMSO vs. PBS) alters receptor accessibility. Dynamic light scattering (DLS) monitors aggregation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.